molecular formula C20H23N5O4 B2820171 N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-ethoxyphenoxy)acetamide CAS No. 1004680-58-3

N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-ethoxyphenoxy)acetamide

Katalognummer: B2820171
CAS-Nummer: 1004680-58-3
Molekulargewicht: 397.435
InChI-Schlüssel: QEKNOIBORYFNHX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-ethoxyphenoxy)acetamide is a heterocyclic molecule featuring a pyrimidin-2-yl core fused with a methyl-substituted pyrazole ring and a 4-ethoxyphenoxy acetamide side chain. The ethoxyphenoxy group likely enhances lipophilicity, influencing membrane permeability and pharmacokinetic properties.

Eigenschaften

IUPAC Name

N-[2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-2-(4-ethoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O4/c1-5-28-15-6-8-16(9-7-15)29-11-18(26)22-17-10-12(2)24-25(17)20-21-14(4)13(3)19(27)23-20/h6-10H,5,11H2,1-4H3,(H,22,26)(H,21,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEKNOIBORYFNHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCC(=O)NC2=CC(=NN2C3=NC(=C(C(=O)N3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Features and Functional Group Variations

The compound’s analogs are identified based on shared core structures (pyrimidine/pyrazole) and functional modifications. Key examples include:

Table 1: Structural Comparison of Target Compound and Analogs
Compound Name/ID Core Structure Key Substituents/Modifications Molecular Weight (g/mol) Notable Properties
Target Compound Pyrimidin-2-yl 4-Ethoxyphenoxy, 3-methyl-pyrazole ~428.4 (calculated) High lipophilicity
4i () Pyrimidin-2-one Coumarin-3-yl, tetrazole ~556.5 (estimated) Extended π-conjugation
P-0042 () Pyridazin-4-one Chloro, cyclopropylamide 445.2 Polar chloro group
Compound m () Pyrimidin-1(2H)-yl 2,6-Dimethylphenoxy, stereospecific side ~665.8 (estimated) Stereochemical complexity
Key Observations:
  • Core Heterocycles : The target compound’s pyrimidin-2-yl core differs from 4i’s pyrimidin-2-one and P-0042’s pyridazin-4-one, which may alter hydrogen-bonding capacity and target selectivity.
  • Substituent Effects: The ethoxyphenoxy group in the target compound contrasts with 4i’s coumarin (planar, aromatic) and P-0042’s chloro-pyridazine (electron-withdrawing). These differences influence solubility and binding interactions.
  • Stereochemistry : Compounds like m , n , and o () emphasize stereospecific acetamide linkages, which are absent in the target compound but critical for receptor affinity in chiral environments.

Hydrogen Bonding and Crystallography

  • Crystallographic data for analogs (e.g., 4i) may utilize SHELX software for refinement, though direct evidence for the target compound’s structure is unspecified.

Pharmacological Implications (Inferred)

  • Lipophilicity: The ethoxyphenoxy group in the target compound likely enhances blood-brain barrier penetration compared to 4i’s polar coumarin group.
  • Metabolic Stability : Methyl groups on the pyrimidine and pyrazole rings may reduce oxidative metabolism relative to P-0042’s chloro substituent.
  • Target Selectivity : Stereospecific analogs () suggest that chiral modifications could refine binding to asymmetric enzyme active sites.

Q & A

Q. What are the established synthetic routes for this compound, and what reaction conditions are critical for high yield?

The synthesis involves multi-step reactions starting with pyrimidinone and pyrazole precursors. Key steps include coupling reactions (e.g., nucleophilic substitution or amide bond formation) under controlled conditions. Solvents like dimethyl sulfoxide (DMSO) or ethanol are commonly used, with bases such as sodium hydride or potassium carbonate as catalysts. Temperature control (e.g., 60–80°C) is crucial to prevent intermediate degradation. Purification often employs column chromatography or recrystallization .

Q. Which analytical techniques are essential for characterizing this compound’s purity and structure?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms structural integrity, while High-Resolution Mass Spectrometry (HR-MS) verifies molecular weight. High-Performance Liquid Chromatography (HPLC) assesses purity (>95% typically required for research). X-ray crystallography may resolve ambiguous stereochemistry, though it requires high-quality crystals .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Follow institutional Chemical Hygiene Plans (e.g., fume hood use, PPE including gloves and goggles). Waste disposal must comply with EPA/DOT regulations for halogenated organics. Pre-experiment safety training with 100% exam compliance is mandatory for lab access .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways and predict regioselectivity in derivative synthesis?

Quantum chemical calculations (e.g., DFT) map potential energy surfaces to identify low-energy transition states. Software like Gaussian or ORCA can simulate reaction mechanisms, while machine learning models (trained on reaction databases) predict optimal solvents/catalysts. For example, ICReDD’s approach integrates computational path searches with experimental validation to reduce trial-and-error cycles .

Q. How should researchers address contradictory biological activity data across studies?

Systematic meta-analysis of assay conditions (e.g., cell lines, incubation times, solvent controls) is critical. Replicate studies under standardized protocols (e.g., OECD guidelines) and use orthogonal assays (e.g., SPR binding vs. cellular IC₅₀) to confirm activity. Statistical tools like ANOVA identify variability sources, while cheminformatics models (e.g., QSAR) reconcile structure-activity discrepancies .

Q. What strategies minimize byproduct formation during large-scale synthesis?

Kinetic profiling via in-situ FTIR or Raman spectroscopy identifies side-reaction triggers. Adjusting stoichiometry (e.g., limiting reagent excess <10%) and employing flow chemistry (continuous reactant mixing) improve selectivity. Solvent screening (e.g., green solvents like Cyrene®) and immobilized catalysts (e.g., polymer-supported bases) reduce impurities .

Q. How to design experiments for elucidating structure-activity relationships (SAR) in target modulation?

Combine fragment-based drug design (synthesizing analogs with systematic substitutions) with molecular docking (e.g., AutoDock Vina). Assay key pharmacophores (e.g., pyrimidinone ring, ethoxyphenoxy group) against target proteins (e.g., kinases) using SPR or thermal shift assays. Multivariate analysis (e.g., PCA) correlates structural features with activity .

Methodological Notes

  • Data Contradiction Resolution : Cross-validate findings using orthogonal techniques (e.g., LC-MS vs. NMR for purity) and share raw datasets via repositories like Zenodo for peer scrutiny.
  • Experimental Design : Use factorial design (e.g., Box-Behnken) to optimize reaction parameters (temperature, solvent polarity, catalyst loading) with minimal experimental runs .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.